molecular formula C13H18ClNO B3266010 [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol CAS No. 415702-06-6

[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol

Cat. No.: B3266010
CAS No.: 415702-06-6
M. Wt: 239.74 g/mol
InChI Key: JLYNMEAUJQGQJV-UHFFFAOYSA-N
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Description

[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chloro-benzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol typically involves the reaction of 3-chloro-benzyl chloride with piperidine under basic conditions, followed by the reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the 3-chloro-benzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, alcohols

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry: [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(3-Chlorobenzyl)piperazine: This compound shares a similar structure but differs in the presence of a piperazine ring instead of a piperidine ring.

    1-(3-Chloro-benzyl)-piperidine-3-carboxylic acid ethyl ester hydrochloride: This compound has a carboxylic acid ester group, making it structurally similar but functionally different.

Uniqueness:

[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-12-5-3-4-11(8-12)9-15-7-2-1-6-13(15)10-16/h3-5,8,13,16H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYNMEAUJQGQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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